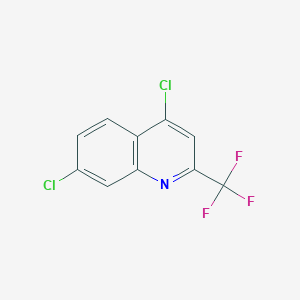
4,7-Dichloro-2-(trifluoromethyl)quinoline
Übersicht
Beschreibung
4,7-Dichloro-2-(trifluoromethyl)quinoline is an organic compound with the molecular formula C10H4Cl2F3N and a molar mass of 266.05 g/mol . It appears as a colorless to pale yellow crystalline solid and is soluble in organic solvents such as chloroform, dimethylformamide, and dichloromethane, but has low solubility in water . This compound is relatively stable at room temperature but should be kept away from strong oxidants or acids .
Vorbereitungsmethoden
The synthesis of 4,7-Dichloro-2-(trifluoromethyl)quinoline typically involves several steps :
Reaction of 2,3-dichloroquinoline with acetyl fluoride or hydrogen fluoride: This reaction occurs in the presence of 1,2-dichlorobenzene to produce 2-fluoro-1,2-dichlorobenzene.
Reaction of 2-fluoro-1,2-dichlorobenzene with cyanobromide magnesium: This step yields 2-cyano-1,2-dichlorobenzene.
Amadori rearrangement reaction: Under the catalysis of aluminum chloride, 2-cyano-1,2-dichlorobenzene is rearranged into 2-cyano-1,2,3-trichlorobenzene.
Final reaction with trifluoroformate: This step produces this compound.
Analyse Chemischer Reaktionen
4,7-Dichloro-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and reduction reactions: These reactions can modify the functional groups attached to the quinoline ring.
Reagents and conditions: Common reagents include aluminum chloride for catalysis and trifluoroformate for introducing the trifluoromethyl group.
Major products: The products depend on the specific reaction conditions and reagents used, but typically involve modifications to the quinoline ring structure.
Wissenschaftliche Forschungsanwendungen
4,7-Dichloro-2-(trifluoromethyl)quinoline has several applications in scientific research :
Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of fluoroborate compounds.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of 4,7-Dichloro-2-(trifluoromethyl)quinoline involves its interaction with molecular targets and pathways . The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various applications .
Vergleich Mit ähnlichen Verbindungen
4,7-Dichloro-2-(trifluoromethyl)quinoline can be compared to other quinoline derivatives, such as 4,7-dichloroquinoline . While both compounds share a similar quinoline core, the presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and stability . This makes it particularly valuable in applications requiring these specific characteristics .
Similar Compounds
Eigenschaften
IUPAC Name |
4,7-dichloro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F3N/c11-5-1-2-6-7(12)4-9(10(13,14)15)16-8(6)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABBFMFOBKWLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(C=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593978 | |
| Record name | 4,7-Dichloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702640-95-7 | |
| Record name | 4,7-Dichloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














